(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

Description

Systematic IUPAC Nomenclature and Structural Representation

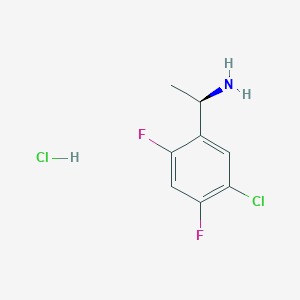

The compound (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl is formally named using IUPAC rules as (R)-1-(5-chloro-2,4-difluorophenyl)ethanamine hydrochloride . This name reflects the following structural characteristics:

- A phenyl ring substituted with chlorine at position 5 and fluorine atoms at positions 2 and 4.

- An ethanamine group (-CH2CH2NH2) attached to position 1 of the aromatic ring.

- The hydrochloride salt form, indicated by the "hydrochloride" suffix.

The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at the carbon atom bearing the amine group. The structural formula is represented as:

Cl

│

F─C─C6H3─CH(NH2)─CH3·HCl

│

F

The SMILES notation for this compound is CC@@HN.Cl , where the "@@" symbol denotes the R configuration.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 2089671-46-3 . Additional identifiers include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₈H₉Cl₂F₂N |

| PubChem CID (Parent) | 145708498 (free base) |

| InChI Key | MAUSMRHZPSZTQQ-UHFFFAOYSA-N (free base) |

| Canonical SMILES | C[C@H](C1=C(C=C(C(=C1F)Cl)F)N.Cl |

The InChI string for the free base is InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 , which encodes connectivity, stereochemistry, and isotopic information.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₈H₉Cl₂F₂N corresponds to a molar mass of 228.06 g/mol . Key structural features include:

- A monosubstituted benzene ring with halogen atoms (Cl, F) at positions 2, 4, and 5.

- A chiral center at the ethylamine-bearing carbon, with the (R) configuration determined by Cahn-Ingold-Prelog priority rules.

- Protonation of the amine group in the hydrochloride salt form, resulting in a quaternary ammonium chloride structure.

The stereochemical integrity of the compound is critical for its interactions in chiral environments. X-ray crystallography or circular dichroism spectroscopy typically confirms the R configuration, as inferred from the SMILES notation.

Comparative Analysis of Enantiomeric Forms

The (R) and (S) enantiomers of 1-(5-chloro-2,4-difluorophenyl)ethan-1-amine exhibit distinct stereochemical properties:

The enantiomers share identical physicochemical properties (e.g., solubility, melting point) but differ in their three-dimensional spatial arrangements. This dichotomy often leads to divergent biological activities, though pharmacological data falls outside this article's scope. The R enantiomer's structural uniqueness is highlighted by its distinct crystalline packing patterns and dipole moment orientation compared to the S form.

The synthesis of both enantiomers typically involves chiral resolution techniques such as diastereomeric salt formation or chromatography using chiral stationary phases. Asymmetric catalytic methods may also employ chiral ligands to induce enantioselectivity during the amination step.

Properties

Molecular Formula |

C8H9Cl2F2N |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

(1R)-1-(5-chloro-2,4-difluorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

MAUSMRHZPSZTQQ-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1F)F)Cl)N.Cl |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogen Transfer Reduction

- A metal catalyst such as Rhodium (Rh) or Iridium (Ir) complexes, often coordinated with chiral ligands (e.g., S-diphenylprolinol derivatives), is employed to catalyze the hydrogen transfer reduction.

- Hydrogen donors include formic acid, triethylamine, or sodium formate in combination with formic acid, facilitating the transfer hydrogenation under mild conditions.

- The reaction is typically conducted in organic solvents like toluene at controlled temperatures (35–45 °C).

- After the reduction, methanol is added to quench the reaction, followed by distillation to remove residual solvents and by-products.

- This method yields the chiral intermediate with high enantiomeric excess, which can be further converted to the hydrochloride salt.

| Step | Conditions |

|---|---|

| Catalyst | Rh or Ir complex with chiral ligand (e.g., S-diphenylprolinol) |

| Solvent | Toluene |

| Temperature | 35–45 °C |

| Hydrogen donor | Formic acid, triethylamine, or sodium formate/formic acid mixture |

| Reaction time | 90–120 minutes |

| Work-up | Methanol quench, vacuum distillation to remove solvents |

This method is adapted from related asymmetric reductions reported for difluorophenyl ethanones and closely related analogs.

Reductive Amination of Corresponding Ketones

Another common synthetic route is the reductive amination of the ketone precursor with ammonia or an amine source, followed by reduction to yield the chiral amine.

General Procedure

- The ketone 1-(5-chloro-2,4-difluorophenyl)ethanone is reacted with ammonia or an amine under mild acidic or neutral conditions to form an imine intermediate.

- The imine is then reduced using hydride donors such as sodium borohydride or catalytic hydrogenation.

- Chiral catalysts or auxiliaries are employed to achieve enantioselectivity.

- The product is isolated as the hydrochloride salt by treatment with HCl to improve solubility and stability.

Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Imine formation | Room temperature to 60 °C, solvent: methanol or ethanol |

| Reducing agent | Sodium borohydride or catalytic hydrogenation (e.g., NiCl2·6H2O with H2) |

| Catalyst | Chiral ligands or Ni-based catalysts for enantioselectivity |

| Reaction time | 4–14 hours |

| Work-up | Acidification with HCl to form hydrochloride salt |

This approach is supported by literature on amine-directed arylation and reductive amination methods for related aromatic amines.

Chiral Resolution of Racemic Mixtures

In cases where racemic (R,S)-1-(5-chloro-2,4-difluorophenyl)ethan-1-amine is synthesized, chiral resolution techniques can be applied:

- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).

- Fractional crystallization to separate the (R)-enantiomer.

- Subsequent conversion to hydrochloride salt.

This method is less commonly used industrially due to lower efficiency but remains valuable for research-scale preparation.

Preparation of Hydrochloride Salt

Regardless of the synthetic route, the free base amine is converted to its hydrochloride salt to enhance water solubility and stability:

- The amine is dissolved in an organic solvent or water.

- An equimolar amount of hydrochloric acid (HCl) is added dropwise under stirring.

- The precipitated hydrochloride salt is filtered, washed, and dried.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Asymmetric Reduction | Rh/Ir chiral catalysts, formic acid | 35–45 °C, toluene, 1–2 h | High enantioselectivity, scalable | Requires expensive catalysts |

| Reductive Amination | Ketone, ammonia, NaBH4 or H2/Ni catalyst | Room temp to 60 °C, 4–14 h | Straightforward, well-established | Moderate enantioselectivity without chiral catalyst |

| Chiral Resolution | Racemic amine + chiral acid | Crystallization | Simple, no chiral catalyst needed | Low yield, time-consuming |

| Hydrochloride Salt Formation | HCl | Room temperature | Improves solubility and stability | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity, leading to various biological effects. The compound’s pathways include inhibition of specific enzymes and modulation of receptor activity, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamine Derivatives

The following table compares key structural and functional attributes of (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl with analogous compounds:

Key Observations :

- Substituent Position and Halogen Type : Positional isomerism (e.g., 5-Cl vs. 4-Cl) alters steric hindrance and electronic effects, impacting receptor binding and metabolic stability. Bromine substituents (as in ) increase molecular weight and hydrophobicity compared to chlorine/fluorine.

- Chirality : The (R)-configuration is critical for enantioselective interactions, as seen in transport studies with crown ethers .

Pharmacological and Physicochemical Properties

Physicochemical Data

- Optical Rotation : For (R)-1-(3-Chlorophenyl)ethan-1-amine HCl, [α]D²⁴ = +27.1° (c = 1.2, MeOH) . Similar values are expected for the target compound due to analogous stereochemistry.

- Solubility: Fluorine substituents enhance solubility in polar solvents compared to non-halogenated analogues like PEA .

Pharmacological Relevance

- Enzyme Interactions : Halogenated amines are substrates for glutathione S-transferases (GSTs), which catalyze conjugation reactions. Substrate specificity varies with halogen type and position .

- Receptor Targeting : The 5-chloro-2,4-difluoro substitution may enhance affinity for serotonin or dopamine receptors, similar to NBOMe derivatives, though with reduced psychoactivity due to steric bulk .

Biological Activity

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H9ClF2N

- Molecular Weight : 228.06 g/mol

- CAS Number : 2089671-46-3

The compound's biological activity can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been studied for its effects on:

- Nicotinic Acetylcholine Receptors (nAChRs) : Research indicates that (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine acts as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive processes and sensory gating. This modulation may restore impaired functions in neurodegenerative conditions .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound. For instance, it has shown activity against various bacterial strains using the agar-well diffusion method. The results indicate that it can inhibit the growth of:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

This suggests potential applications in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| U2OS (osteosarcoma) | 0.69 |

| HeLa (cervical carcinoma) | 0.70 |

| T47D (breast cancer) | 0.058 |

These findings indicate that (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride could be a promising candidate for further development as an anticancer agent .

Study on Cognitive Enhancement

A study conducted on rodents demonstrated that administration of the compound improved cognitive performance in tasks related to memory and learning. This was linked to enhanced cholinergic signaling due to the modulation of nAChRs .

Antifungal Evaluation

In another investigation focused on antifungal properties, derivatives of this compound were synthesized and tested against Candida species. Some derivatives exhibited significant antifungal activity, suggesting that structural modifications could enhance efficacy against fungal pathogens .

Q & A

Q. How can researchers optimize the synthesis of (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl to improve yield and enantiomeric purity?

Methodological Answer: A common approach involves chiral resolution of racemic mixtures using enantioselective catalysts or chiral auxiliaries. For example, azide intermediates (e.g., (R)-1-(2-azido-2-aryl-ethyl) derivatives) can be reduced with LiAlH₄ to yield enantiomerically enriched amines, followed by HCl salt formation . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Monitoring reaction progress via TLC or HPLC with chiral columns ensures purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct shifts for the chiral center (e.g., δ 1.4–1.6 ppm for the methyl group in (R)-isomers) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 236.05 Da) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Q. How can researchers assess the purity of this compound for pharmacological studies?

Methodological Answer: Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is typically required, with residual solvents quantified via GC-MS .

Q. What strategies stabilize this compound under varying storage conditions?

Methodological Answer: Store in airtight, light-resistant containers at 4°C. Lyophilization enhances long-term stability. Periodic FT-IR analysis monitors degradation (e.g., amine oxidation to nitro groups) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral amine in complex mixtures?

Methodological Answer: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times against racemic standards. For trace analysis, derivatize with Marfey’s reagent (FDAA) to enhance UV detection sensitivity .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray or DFT-optimized geometry). MD simulations (GROMACS) assess binding stability. QSAR models correlate structural features (e.g., fluorine electronegativity) with activity .

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Variability often arises from differences in reducing agents (e.g., LiAlH₄ vs. NaBH₄/I₂) or azide precursor purity. Systematic optimization of stoichiometry, solvent (e.g., THF vs. DMF), and reaction time under inert atmospheres can reconcile discrepancies .

Q. What strategies balance solubility and reactivity in aqueous vs. organic media?

Methodological Answer: Use co-solvents (e.g., DMSO/water mixtures) to enhance aqueous solubility. For organic-phase reactions, tert-butyl methyl ether (TBME) minimizes side reactions. Solubility parameters (Hansen solubility sphere) guide solvent selection .

Q. How can researchers identify and mitigate byproducts during large-scale synthesis?

Methodological Answer:

Q. What in vitro assays evaluate the compound’s bioactivity and toxicity profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.